molecular formula C10H15NOS B8311307 1-Butyl-3-hydroxy-4-methylpyridine-2-thione

1-Butyl-3-hydroxy-4-methylpyridine-2-thione

Cat. No. B8311307
M. Wt: 197.30 g/mol
InChI Key: HSALSUVMZVMTPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08088924B2

Procedure details

To a solution of 1-butyl-3-hydroxy-4(N,N-dimethylaminomethyl)pyridine-2-thione (2-034-05) (1.0 g) in methylene chloride (20 mL) was added iodomethane (2.1 g) at room temperature. After the reaction mixture was stirred for 1 h, the solvent was evaporated under reduced pressure. To the residue were added ethanol (20 mL) and triphenylphosphine (1.6 g), and the reaction mixture was stirred at 75° C. for 20 h, and evaporated under reduced pressure. To the residue were added methanol (10 mL) and 1 mol/L aqueous sodium hydroxide solution (8 mL), and the reaction mixture was stirred at 60° C. for 2 h, and evaporated under reduced pressure. The crude product was purified by silica gel column chromatography (toluene/acetone=4/1) to give 1-butyl-3-hydroxy-4-methylpyridine-2-thione (2-034-06) (0.57 g, 70%) as an oil.
Name
1-butyl-3-hydroxy-4(N,N-dimethylaminomethyl)pyridine-2-thione
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:5]1[CH:10]=[CH:9][C:8]([CH2:11]N(C)C)=[C:7]([OH:15])[C:6]1=[S:16])[CH2:2][CH2:3][CH3:4].IC>C(Cl)Cl>[CH2:1]([N:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[C:7]([OH:15])[C:6]1=[S:16])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
1-butyl-3-hydroxy-4(N,N-dimethylaminomethyl)pyridine-2-thione
Quantity
1 g
Type
reactant
Smiles
C(CCC)N1C(C(=C(C=C1)CN(C)C)O)=S
Name
Quantity
2.1 g
Type
reactant
Smiles
IC
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After the reaction mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue were added ethanol (20 mL) and triphenylphosphine (1.6 g)
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 75° C. for 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue were added methanol (10 mL) and 1 mol/L aqueous sodium hydroxide solution (8 mL)
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 60° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel column chromatography (toluene/acetone=4/1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCC)N1C(C(=C(C=C1)C)O)=S
Measurements
Type Value Analysis
AMOUNT: MASS 0.57 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.